3-(Aminomethyl)-N,N-dimethyloxetan-3-amine
Description
Properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethyloxetan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6(3-7)4-9-5-6/h3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCPWWAYDCSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine typically involves the reaction of oxetane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and dimethylamine in the presence of a catalyst to introduce the aminomethyl group onto the oxetane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while minimizing the use of hazardous reagents and solvents. The use of environmentally friendly solvents and catalysts is often prioritized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Acylation of the Primary Amine
The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic acylation with acid chlorides or anhydrides to form amides. The reaction requires a base (e.g., NaOH or pyridine) to neutralize HCl byproducts .
Example Reaction:
| Reagent | Conditions | Product | Key Notes |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT | Acetamidomethyl derivative | Selective acylation at primary amine; tertiary amine remains unaffected . |
Alkylation Reactions
The primary amine can react with alkyl halides via S<sub>N</sub>2 mechanisms, forming secondary or tertiary amines. Over-alkylation is mitigated using excess ammonia or controlled stoichiometry .
Example Reaction:
| Reagent | Conditions | Product | Key Notes |
|---|---|---|---|
| Methyl iodide | Excess amine, RT | Monomethylated derivative | Quaternary ammonium salts form if alkylation exceeds stoichiometry . |
Oxetane Ring-Opening Reactions
The strained oxetane ring is susceptible to nucleophilic or acid-catalyzed ring-opening. For example:
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Nucleophilic Attack : Azide ions (N<sub>3</sub><sup>−</sup>) displace the oxygen, forming azido-alcohols .
-
Acid-Catalyzed Hydrolysis : Protonation of the oxetane oxygen leads to ring-opening, producing diols .
Example Reaction (Acid-Catalyzed):
| Reagent | Conditions | Product | Key Notes |
|---|---|---|---|
| HBr (aq.) | Reflux | Brominated diol derivative | Regioselectivity depends on oxetane conformation and steric effects . |
Hofmann Elimination
Conversion of the primary amine to a quaternary ammonium salt (via exhaustive alkylation) enables Hofmann elimination under strong basic conditions, yielding alkenes .
Example Pathway:
-
Quaternary Salt Formation :
-
Elimination :
| Reagent | Conditions | Product | Key Notes |
|---|---|---|---|
| Methyl iodide, Ag<sub>2</sub>O | Heat | Trans-cyclooctene (major) | Syn-elimination favored due to steric hindrance from oxetane substituents . |
Reactivity of the Tertiary Amine
The dimethylamino group (-N(CH<sub>3</sub>)<sub>2</sub>) exhibits limited nucleophilicity but can form quaternary salts with strong alkylating agents (e.g., benzyl bromide) .
Example Reaction:
| Reagent | Conditions | Product | Key Notes |
|---|---|---|---|
| Benzyl bromide | Et<sub>3</sub>N, RT | Quaternary ammonium salt | Requires stoichiometric base to neutralize HBr . |
Functionalization of the Oxetane Ring
The oxetane’s C3 position can undergo substitution or oxidation:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies indicate that compounds containing oxetane structures can exhibit significant anticancer activity. The mechanism often involves the modulation of biological pathways associated with cancer cell proliferation and survival. For instance, derivatives of oxetanes have been explored for their ability to target specific receptors involved in tumor growth, such as adenosine receptors .
1.2 Neurological Disorders
Research has also highlighted the potential of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier may facilitate its use in conditions like Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter systems is critical .
1.3 Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria. Its structural features allow it to interact with bacterial membranes and inhibit growth effectively .
Synthesis and Chemical Properties
2.1 Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. One common method is the nucleophilic substitution reaction involving dimethylamine and an appropriate oxetane derivative .
2.2 Chemical Properties
The compound is a hydrochloride salt with a molecular weight of approximately 137.61 g/mol. It is soluble in water and exhibits stability under standard laboratory conditions, making it suitable for various applications in research settings .
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound serves as a valuable monomer for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for applications in coatings, adhesives, and composites .
3.2 Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems, particularly those designed for controlled release mechanisms. By modifying the oxetane ring or incorporating it into larger polymeric structures, researchers can create formulations that release therapeutic agents in a targeted manner over extended periods .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects :
- The dibenzyl analog exhibits significantly higher molecular weight and lipophilicity compared to the dimethyl variant, which may limit its utility in drug design due to poor solubility .
- The benzyl-methyl analog strikes a balance between lipophilicity and solubility, making it a versatile intermediate for medicinal chemistry .
- The hydrochloride salt of the target compound enhances water solubility, facilitating formulation in preclinical studies .
Biological Activity
3-(Aminomethyl)-N,N-dimethyloxetan-3-amine, a compound featuring an oxetane structure, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is likely influenced by its structural characteristics, particularly the oxetane ring which can enhance lipophilicity and facilitate interactions with various biological targets. Compounds with similar structures have shown diverse biological activities, including:
- Antimicrobial Activity : Related compounds exhibit significant antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential enzymes .
- Enzyme Inhibition : Its mechanism may involve the inhibition of specific enzymes, similar to other oxetane derivatives that have been studied for their ability to modulate enzymatic pathways .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi. |
| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways. |
| Neuroprotective Effects | May influence neuroprotective pathways, although specific studies are limited. |
Research Findings
- Antimicrobial Studies : Preliminary studies indicate that this compound has shown promising results in inhibiting the growth of certain bacterial strains. The compound's ability to penetrate lipid membranes enhances its effectiveness against gram-positive bacteria .
- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymatic activities. For instance, it has been compared to known inhibitors in terms of potency and mechanism .
-
Case Studies :
- A study involving related oxetane derivatives highlighted their potential as therapeutic agents in treating infections due to their favorable pharmacokinetic properties .
- Another research effort focused on the synthesis and biological evaluation of similar compounds revealed that modifications in the oxetane structure could lead to enhanced biological activity, suggesting a structure-activity relationship (SAR) worth exploring further .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine?
- Methodological Answer : Synthesis typically involves functionalization of oxetane precursors. For example, tert-butyl carbamate (Boc) protection of the amine group can stabilize reactive intermediates during ring-closing reactions. Patent literature highlights catalytic coupling of aminomethyl groups with oxetane derivatives under mild conditions . Building-block approaches, such as those described in Enamine Ltd's catalogue, suggest modular assembly using pre-functionalized oxetane cores .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (1H, 13C) to confirm the oxetane ring and dimethylamino group .
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry in crystalline forms (as demonstrated for structurally related Mn complexes) .
- HPLC with UV detection for purity assessment, particularly for detecting byproducts from strained oxetane ring reactions .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The oxetane ring’s strain makes it sensitive to moisture and acidic conditions. Storage at -20°C under inert gas (argon/nitrogen) is recommended. Thermogravimetric analysis (TGA) of analogous compounds shows decomposition above 500 K, suggesting thermal stability under standard lab conditions . Avoid prolonged exposure to light, as UV may degrade the amine functionality .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the oxetane ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can quantify ring strain energy (~20–25 kcal/mol for oxetanes) and identify nucleophilic/electrophilic sites. NIST thermodynamic data (e.g., ΔfH°gas) enables reaction feasibility analysis, such as ring-opening via nucleophilic attack . Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict conformational flexibility and aggregation tendencies .
Q. What role does the dimethylamino group play in modulating biological activity?
- Methodological Answer : The dimethylamino group enhances solubility in aqueous-organic mixtures and may act as a hydrogen bond donor/acceptor in protein-ligand interactions. Comparative studies with N-methylated analogs (e.g., replacing dimethylamino with primary amines) reveal reduced binding affinity to enzymes like kinases, suggesting steric and electronic contributions . Surface plasmon resonance (SPR) assays can quantify binding kinetics with target proteins .
Q. How can researchers resolve contradictions in reaction yields during scale-up syntheses?
- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. For example, oxetane ring-opening may dominate under high-temperature conditions. Strategies include:
- DoE (Design of Experiments) to optimize temperature, catalyst loading, and solvent polarity.
- In-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation .
- Microreactor systems to improve heat/mass transfer and reduce side reactions .
Q. What analytical approaches validate the compound’s role in drug discovery pipelines?
- Methodological Answer :
- In vitro assays : Test metabolic stability in liver microsomes (e.g., CYP450 inhibition).
- Pharmacokinetic profiling : Assess permeability (Caco-2 cells) and plasma protein binding.
- Structural analogs : Compare with FDA-approved oxetane-containing drugs (e.g., Paxlovid derivatives) to identify scaffold advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
